molecular formula C5H9ClN4O B7970870 2-(1H-Imidazol-1-YL)acetohydrazide hcl

2-(1H-Imidazol-1-YL)acetohydrazide hcl

Cat. No.: B7970870
M. Wt: 176.60 g/mol
InChI Key: ZEKAPEDWHPSVDD-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

2-(1H-Imidazol-1-YL)acetohydrazide HCl belongs to the broad and vital class of organic molecules known as heterocyclic compounds. These compounds are characterized by a ring structure containing at least one atom that is not carbon. In this specific molecule, the five-membered imidazole (B134444) ring, which contains two nitrogen atoms, is the heterocyclic core. The imidazole ring is aromatic, a property that confers significant stability. This aromaticity arises because the ring is planar and cyclic, with a continuous system of 6 π-electrons, fulfilling Hückel's rule.

The presence of the imidazole moiety places this compound within a family of molecules that are fundamental to many natural and synthetic chemical processes. The structural features of the imidazole ring, particularly its electron-rich nature, allow for a variety of chemical interactions, making it a valuable scaffold in chemical synthesis.

Significance of Hydrazide and Imidazole Moieties in Organic Synthesis

The chemical reactivity and synthetic utility of this compound are largely dictated by its two primary functional groups: the imidazole ring and the hydrazide group.

The imidazole moiety is a privileged structure in medicinal chemistry and organic synthesis. mst.edu It is found in many important biological molecules, including the amino acid histidine, histamine, and nucleic acids. alfa-chemistry.com The two nitrogen atoms in the imidazole ring have distinct electronic properties: one is 'pyrrole-like' and contributes its lone pair to the aromatic system, while the other is 'pyridine-like' with its lone pair available for protonation or coordination to metal ions. youtube.com This amphiprotic nature, meaning it can act as both an acid and a base, makes imidazole a versatile component in catalysis and as a ligand. canterbury.ac.nz Its derivatives are known to exhibit a wide range of biological activities. alfa-chemistry.comajgreenchem.com

The hydrazide moiety (-CONHNH2) is a derivative of carboxylic acid and is a key functional group in organic synthesis. pharmaffiliates.com Hydrazides are valuable precursors for the synthesis of various heterocyclic compounds and are important intermediates in the production of pharmaceuticals and other specialty chemicals. spectrabase.com They can be prepared from the corresponding esters by reaction with hydrazine (B178648) hydrate (B1144303). alfa-chemistry.compharmaffiliates.com The hydrazide group is a good nucleophile and can participate in a variety of chemical transformations, including the formation of hydrazones and the Curtius rearrangement. research.com

The combination of the imidazole ring and the hydrazide group in a single molecule creates a bifunctional platform for the design and synthesis of new compounds with potentially interesting chemical and biological properties.

Overview of Research Directions on this compound

Research involving this compound and its derivatives primarily focuses on its role as a synthetic intermediate. The compound serves as a valuable building block for the creation of more complex molecules, particularly those with potential applications in medicinal chemistry.

A significant area of research is the use of its precursor, (1H-imidazol-1-yl)acetic acid hydrochloride, in the synthesis of bisphosphonates like zoledronic acid. ajgreenchem.com The general synthetic strategy often involves the initial preparation of an ester of imidazole-1-acetic acid, which is then converted to the hydrazide. For instance, a common method for synthesizing hydrazides is the reaction of an ester with hydrazine hydrate. pharmaffiliates.comspectrabase.com

Furthermore, the hydrazide itself can be a precursor to other functional groups. For example, it can be reacted with aldehydes or ketones to form hydrazones, a class of compounds with diverse biological activities. spectrabase.com Research on related structures, such as derivatives of 2-[2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide, has explored their potential as antitumor agents. scbt.com While direct research on the hydrochloride salt of 2-(1H-Imidazol-1-YL)acetohydrazide is not extensively published, its structural components suggest its utility as a precursor for a variety of heterocyclic systems.

Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(1H-Imidazol-1-yl)acetohydrazide56563-00-9C₅H₈N₄O140.14
(1H-Imidazol-1-yl)acetic acid hydrochloride87266-37-3C₅H₇ClN₂O₂162.57

Data sourced from various chemical suppliers and databases. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylacetohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.ClH/c6-8-5(10)3-9-2-1-7-4-9;/h1-2,4H,3,6H2,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKAPEDWHPSVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 2 1h Imidazol 1 Yl Acetohydrazide Hcl

Formation of Acyl Hydrazones

Acylhydrazones are a significant class of organic compounds that are often intermediates in the synthesis of various nitrogen-containing heterocycles. nih.gov They are characterized by the azomethine group (-N=CH-) and are typically formed from the reaction of a hydrazide with a carbonyl compound.

Condensation Reactions with Carbonyl Compounds

The primary reaction for forming acylhydrazones from 2-(1H-imidazol-1-yl)acetohydrazide involves a condensation reaction with various aldehydes and ketones. This reaction is a classic example of nucleophilic addition to the carbonyl group. The terminal nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the acylhydrazone. nih.gov

The reaction is generally carried out by refluxing the imidazolyl acetohydrazide with the desired carbonyl compound in a suitable solvent, most commonly an alcohol such as ethanol (B145695). nih.gov The reaction can proceed with or without an acid catalyst, though an acidic medium is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. nih.gov

General Reaction Scheme:

R-CHO (Aldehyde) or R-CO-R' (Ketone) + H₂NNHCO-CH₂-Im → R-CH=NNHCO-CH₂-Im or RR'C=NNHCO-CH₂-Im + H₂O

(where Im represents the 1H-imidazol-1-yl group)

A variety of carbonyl compounds can be used in this synthesis, leading to a diverse library of acylhydrazone derivatives.

Stereochemical Considerations in Hydrazone Formation

The formation of the C=N double bond in acylhydrazones introduces the possibility of stereoisomerism, specifically E/Z (geometric) isomerism. The configuration of the final product is influenced by steric and electronic factors of the substituents on both the hydrazide and the carbonyl compound.

In most documented syntheses of acylhydrazones derived from substituted hydrazides, the (E)-isomer is predominantly or exclusively formed due to its greater thermodynamic stability. nih.gov The increased stability of the (E)-isomer arises from reduced steric hindrance between the substituent on the carbonyl-derived carbon and the acyl group of the hydrazide moiety. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for determining the stereochemistry of the resulting acylhydrazones.

Cyclization Reactions for Novel Heterocyclic Compounds

The acylhydrazone derivatives of 2-(1H-imidazol-1-yl)acetohydrazide are not merely stable final products but are also key intermediates for synthesizing more complex heterocyclic structures. The presence of the N-N-C=O linkage and the adjacent C=N bond provides multiple reactive sites for intramolecular cyclization reactions.

Synthesis of Pyrazoline Derivatives

Pyrazolines, also known as dihydropyrazoles, are five-membered heterocyclic rings containing two adjacent nitrogen atoms and one endocyclic double bond. nih.gov They are a prominent class of compounds in medicinal chemistry. dergipark.org.tr The reaction of hydrazines or their derivatives with α,β-unsaturated carbonyl compounds is one of the most common and effective methods for synthesizing 2-pyrazolines. nih.govthepharmajournal.com

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of α,β-unsaturated ketones that serve as ideal starting materials for pyrazoline synthesis. dergipark.org.trthepharmajournal.com The reaction of 2-(1H-imidazol-1-yl)acetohydrazide with a chalcone (B49325) typically proceeds under reflux in a solvent like ethanol or acetic acid. thepharmajournal.comnih.gov

The reaction first involves the formation of an intermediate hydrazone via condensation between the hydrazide and the carbonyl group of the chalcone. This is followed by an intramolecular cyclization reaction to form the stable five-membered pyrazoline ring. nih.gov The resulting structure is a highly substituted pyrazoline, featuring the imidazolylacetyl group attached to the N-1 position of the pyrazoline ring.

Reaction Conditions for Pyrazoline Synthesis:

Reactants Catalyst/Solvent Conditions Product Type
Hydrazide & Chalcone Glacial Acetic Acid / Ethanol Reflux (e.g., 6 hours) N-acetyl pyrazoline derivative thepharmajournal.comnih.gov
Hydrazide & Chalcone Phenyl hydrazine (B178648) / Ethanol Reflux (e.g., 4 hours) N-phenyl pyrazoline derivative thepharmajournal.com

The widely accepted mechanism for the formation of pyrazolines from hydrazines and chalcones involves a two-step process:

Hydrazone Formation: The initial step is the condensation reaction between the hydrazide and the ketone functional group of the chalcone, as described in section 3.1.1. This results in the formation of an acylhydrazone intermediate. nih.gov

Intramolecular Michael Addition: The second step is an intramolecular cyclization. The N-H proton of the intermediate hydrazone is lost, and the resulting nucleophilic nitrogen atom attacks the β-carbon of the α,β-unsaturated system in a conjugate (or Michael) addition reaction. dergipark.org.trpressbooks.pub This ring-closing step forms the five-membered pyrazoline ring. Subsequent protonation yields the final, stable pyrazoline derivative.

This reaction cascade efficiently transforms relatively simple starting materials into complex heterocyclic structures with multiple points of diversity. nih.gov

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The transformation of 2-(1H-imidazol-1-yl)acetohydrazide into 1,3,4-oxadiazoles is a significant pathway for creating new chemical entities. This conversion can be achieved through several synthetic strategies, including oxidative cyclization, reactions with carboxylic acids and orthoesters, carbon disulfide-mediated routes, and one-pot syntheses.

Oxidative Cyclization Reactions

Oxidative cyclization of acylhydrazones, which can be formed in situ from the condensation of 2-(1H-imidazol-1-yl)acetohydrazide with aldehydes, is a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgresearchgate.net Various oxidizing agents have been employed to facilitate this transformation. For instance, stoichiometric amounts of molecular iodine in the presence of potassium carbonate can mediate this cyclization effectively. organic-chemistry.org Another approach involves the use of chloramine-T, which has been utilized for the oxidative cyclization of N-acylhydrazones under microwave irradiation, leading to the formation of 1,3,4-disubstituted oxadiazoles (B1248032). nih.gov

Furthermore, hypervalent iodine reagents have also been successfully used in these cyclization reactions. organic-chemistry.org The use of a catalytic amount of a copper(II) salt, such as Cu(OTf)₂, in the presence of an oxidant like air, provides a direct method for the annulation of hydrazides to form 1,3,4-oxadiazoles. organic-chemistry.orgjchemrev.comjchemrev.com This method is particularly noteworthy for its operational simplicity.

Oxidizing AgentReaction ConditionsProduct TypeReference
Molecular Iodine (I₂)Presence of K₂CO₃2,5-disubstituted 1,3,4-oxadiazoles organic-chemistry.org
Chloramine-TMicrowave irradiation1,3,4-disubstituted oxadiazoles nih.gov
Hypervalent Iodine ReagentsVariesSubstituted 1,3,4-oxadiazoles organic-chemistry.org
Copper(II) triflate (Cu(OTf)₂)Air/OxygenSymmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles organic-chemistry.orgjchemrev.comjchemrev.com
Cyclization with Carboxylic Acids and Orthoesters

A well-established route to 1,3,4-oxadiazoles involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclodehydration. researchgate.netresearchgate.net The initial step is the formation of a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to dehydration using various reagents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to yield the 1,3,4-oxadiazole ring. researchgate.netijper.org

Alternatively, orthoesters like triethyl orthoformate can be reacted with hydrazides to produce monosubstituted 1,3,4-oxadiazoles. researchgate.netresearchgate.net This reaction offers a direct route to oxadiazoles with a hydrogen atom at one of the ring positions.

ReagentIntermediateDehydrating AgentProduct TypeReference
Carboxylic Acid/Acid Chloride1,2-DiacylhydrazinePOCl₃, SOCl₂, PPA2,5-disubstituted 1,3,4-oxadiazoles researchgate.netijper.org
Triethyl OrthoformateN/AHeatMonosubstituted 1,3,4-oxadiazoles researchgate.netresearchgate.net
Carbon Disulfide Mediated Routes

The reaction of 2-(1H-imidazol-1-yl)acetohydrazide with carbon disulfide in a basic medium, typically an alcoholic solution of potassium hydroxide, is a cornerstone method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. nih.govjchemrev.comjchemrev.com The initial reaction forms a dithiocarbazate salt, which upon heating undergoes cyclization to the oxadiazole ring. Subsequent acidification of the reaction mixture yields the target 5-substituted-1,3,4-oxadiazole-2-thiol. nih.govjchemrev.comjchemrev.com These compounds exist in a tautomeric equilibrium with their thione form. nih.govjchemrev.comjchemrev.com

ReagentBaseReaction StepsProduct TypeReference
Carbon Disulfide (CS₂)Potassium Hydroxide (KOH) in alcohol1. Formation of dithiocarbazate salt. 2. Cyclization. 3. Acidification.5-substituted-1,3,4-oxadiazole-2-thiols nih.govjchemrev.comjchemrev.com
One-Pot Synthetic Strategies

One-pot syntheses of 1,3,4-oxadiazoles from hydrazides have gained significant attention due to their efficiency and operational simplicity. sciensage.inforesearchgate.net These methods often involve the in-situ formation of an intermediate which then cyclizes to the oxadiazole ring without the need for isolation. For example, a one-pot protocol can involve the condensation of a hydrazide with a carboxylic acid in the presence of a coupling agent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to form a diacylhydrazine, which is then cyclized using an agent like tosyl chloride. researchgate.net

Another one-pot approach utilizes microwave heating to condense monoaryl hydrazides with acid chlorides in a solvent like hexamethylphosphoramide (B148902) (HMPA), leading to good to excellent yields of 2,5-disubstituted-1,3,4-oxadiazoles without the need for an acid catalyst or dehydrating agent. jchemrev.comjchemrev.com

MethodKey ReagentsConditionsAdvantageReference
Condensation/CyclodehydrationCarboxylic acid, TBTU, TsClStepwise in one potHigh efficiency researchgate.net
Microwave-assisted CondensationAcid chloride, HMPAMicrowave heatingFast, no catalyst/dehydrating agent needed jchemrev.comjchemrev.com

Synthesis of 1,2,4-Triazole (B32235) Derivatives

The structural features of 2-(1H-imidazol-1-yl)acetohydrazide also make it a suitable precursor for the synthesis of 1,2,4-triazole heterocycles. A key reaction in this regard is the Pellizzari reaction.

Condensation with Amides and Acyl Hydrazides (Pellizzari Reaction)

The Pellizzari reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com In the context of 2-(1H-imidazol-1-yl)acetohydrazide, this compound can react with various amides under heating to yield the corresponding 1,2,4-triazole derivatives. The mechanism involves the nucleophilic attack of the hydrazide nitrogen on the amide carbonyl carbon, followed by cyclization and dehydration to form the stable triazole ring. wikipedia.org While the classical Pellizzari reaction often requires high temperatures and can result in low yields, modifications such as the use of microwave irradiation can improve the reaction efficiency. wikipedia.org

ReactantReactionConditionsProductReference
AmidePellizzari ReactionHeat1,2,4-Triazole derivative wikipedia.orgyoutube.com
Reactions with Amidine Reagents

The reaction of carboxylic acid hydrazides, such as 2-(1H-imidazol-1-yl)acetohydrazide, with amidine reagents is a well-established method for the synthesis of 1,2,4-triazole derivatives. scispace.commedchemexpress.com This transformation typically proceeds through an intermediate acylamidrazone, which subsequently undergoes cyclization to form the stable triazole ring. scispace.com The general procedure involves the condensation of the hydrazide with an amidine, often in the form of its hydrochloride salt, which can lead directly to the triazole product or the isolable acylamidrazone intermediate. scispace.commedchemexpress.com

The thermal cyclization of the intermediate acylamidrazone is a common method to yield the final 3,5-disubstituted-1,2,4-triazole. scispace.com The rate of the ring closure can be influenced by substituents; for instance, electron-withdrawing groups attached to the carbonyl carbon of the acylamidrazone can enhance the reaction rate. scispace.com While specific studies detailing the reaction of 2-(1H-imidazol-1-yl)acetohydrazide with various amidines are not extensively documented in the provided results, the general reactivity pattern of hydrazides suggests its utility in this synthetic route. scispace.commedchemexpress.com The reaction provides a direct pathway to link the imidazolyl-acetyl moiety to a 1,2,4-triazole ring, creating compounds with potential applications in medicinal chemistry and material science. chemistryjournal.net

Table 1: General Scheme for 1,2,4-Triazole Synthesis from Hydrazides and Amidines

Reactant 1Reactant 2IntermediateProductDescription
2-(1H-Imidazol-1-yl)acetohydrazideAmidine (e.g., Acetamidine HCl, Benzamidine HCl)Acylamidrazone3-(Imidazol-1-ylmethyl)-5-substituted-1,2,4-triazoleThe process involves the initial formation of an acylamidrazone, which then undergoes intramolecular cyclization with the elimination of water to form the triazole ring. scispace.com
Microwave-Assisted Cyclodehydration Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. wjarr.comnih.govwisdomlib.org One of the key applications of this technology is in the synthesis of 1,3,4-oxadiazole rings from acid hydrazides. The cyclodehydration of 2-(1H-imidazol-1-yl)acetohydrazide with various carboxylic acids or their equivalents under microwave irradiation provides an efficient route to 2,5-disubstituted 1,3,4-oxadiazoles. wjarr.comias.ac.in

This transformation is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the intramolecular cyclization. ias.ac.in Solvent-free conditions or the use of minimal high-boiling solvents are common in microwave-assisted protocols, aligning with the principles of green chemistry. nih.govias.ac.in The reaction involves the initial formation of an N-acylhydrazide intermediate, which then cyclizes with the elimination of a water molecule to form the aromatic 1,3,4-oxadiazole ring. The use of microwave irradiation significantly shortens the reaction time from hours to minutes. wisdomlib.orgscielo.org.za

Table 2: Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

HydrazideReagentDehydrating Agent / CatalystConditionsProduct Type
2-(1H-Imidazol-1-yl)acetohydrazideAromatic Carboxylic AcidsPOCl₃Microwave Irradiation2-(Imidazol-1-ylmethyl)-5-aryl-1,3,4-oxadiazole ias.ac.in
Hydrazide AnaloguesAromatic AldehydesChloramine-TMicrowave Irradiation2-Styryl-1,3,4-oxadiazole analogues wjarr.com
IsoniazidAromatic AldehydesDMF (catalytic)Microwave Irradiation (300W, 3 min)2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole nih.gov

Other Functional Group Transformations

Beyond cyclization reactions, the 2-(1H-imidazol-1-yl)acetohydrazide scaffold allows for further derivatization at both the imidazole (B134444) ring and the hydrazide functional group.

N-Alkylation and N-Arylation Reactions

The imidazole ring within the molecule contains a nucleophilic nitrogen atom (N-3) that can participate in N-alkylation and N-arylation reactions.

N-Alkylation: The alkylation of the imidazole nitrogen can be achieved by reacting it with various alkylating agents, such as alkyl halides (e.g., propargyl bromide), in the presence of a base. nih.gov This reaction leads to the formation of a quaternary imidazolium (B1220033) salt. beilstein-journals.org The process generally involves the direct displacement of the halide by the imidazole nitrogen. Solvent-free protocols for the N-alkylation of imidazole with haloesters have also been developed to minimize the use of hazardous solvents. ajgreenchem.com

N-Arylation: The N-arylation of imidazoles is a powerful tool for creating complex molecular architectures. Copper-catalyzed cross-coupling reactions, such as the Chan-Lam or Ullmann-type couplings, are commonly employed. nih.govorganic-chemistry.org These reactions can be performed using aryl halides (iodides and bromides) or arylboronic acids as the aryl source. nih.govorganic-chemistry.org The use of specific ligands, like 4,7-dimethoxy-1,10-phenanthroline, can facilitate the reaction under mild conditions, allowing for the coupling of a wide range of functionalized and sterically hindered substrates in good to excellent yields. nih.govresearchgate.net This method provides a route to synthesize N-aryl imidazolium derivatives of the parent compound.

Table 3: N-Alkylation and N-Arylation of the Imidazole Moiety

Reaction TypeReagentsCatalyst / ConditionsProduct Type
N-AlkylationAlkyl Halide, Base (e.g., NaOMe)Refluxing MethanolN-Alkyl Imidazolium Salt nih.gov
N-Arylation (Chan-Lam)Arylboronic AcidCu(OAc)₂, Air, Room TemperatureN-Aryl Imidazole Derivative organic-chemistry.org
N-Arylation (Ullmann-type)Aryl Iodide/Bromide, Base (e.g., K₂CO₃)CuI, Ligand (e.g., 1,10-phenanthroline), DMF, 120 °CN-Aryl Imidazole Derivative nih.govbeilstein-journals.org

Acylation and Sulfonylation Reactions

The terminal amino group (-NH₂) of the hydrazide moiety in 2-(1H-imidazol-1-yl)acetohydrazide is nucleophilic and can be readily acylated or sulfonylated.

Acylation: This reaction involves treating the hydrazide with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640). google.com The reaction typically proceeds in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This transformation results in the formation of a stable N,N'-diacylhydrazine derivative. For example, reacting the hydrazide with glutaric anhydride would yield the corresponding N-acylated product. google.com

Sulfonylation: Similarly, the terminal nitrogen can be sulfonylated using sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a suitable base like pyridine (B92270) or triethylamine. This reaction yields the corresponding N-sulfonylated hydrazide derivative, also known as a hydrazide-sulfonamide. These reactions are fundamental for modifying the electronic and steric properties of the hydrazide group and for building more complex molecular structures.

Table 4: Representative Acylation and Sulfonylation of the Hydrazide Moiety

Reaction TypeReagentConditionsProduct
AcylationAcyl Chloride (R-COCl) or AnhydrideBase (e.g., Pyridine, Triethylamine)2-(1H-Imidazol-1-yl)-N'-(acyl)acetohydrazide
SulfonylationSulfonyl Chloride (R-SO₂Cl)Base (e.g., Pyridine, Triethylamine)2-(1H-Imidazol-1-yl)-N'-(sulfonyl)acetohydrazide

Coordination Chemistry and Metal Complexation of 2 1h Imidazol 1 Yl Acetohydrazide Hcl

Ligand Design and Coordination Modes

The structure of 2-(1H-Imidazol-1-YL)acetohydrazide features two key functional groups that are instrumental in its coordination to metal ions: the imidazole (B134444) ring and the acetohydrazide moiety. The hydrochloride salt form also plays a significant role in its coordination behavior.

Chelation Potential of the Acetohydrazide Moiety

The acetohydrazide group (-C(O)NHNH2) introduces additional donor sites, namely the carbonyl oxygen and the terminal amino nitrogen. This allows the acetohydrazide moiety to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. semanticscholar.org Coordination typically occurs through the carbonyl oxygen and the nitrogen atom of the -NH2 group. ekb.eg This chelation is a common feature in the coordination chemistry of hydrazide derivatives and significantly enhances the stability of the resulting metal complexes. The formation of such chelate rings is entropically favored and is a key factor in the ligand's ability to form stable complexes with a variety of metal ions.

The interplay between the imidazole nitrogen and the acetohydrazide group allows 2-(1H-Imidazol-1-YL)acetohydrazide to function as a versatile ligand, potentially acting as a bidentate or even a bridging ligand, connecting multiple metal centers.

Influence of Hydrochloride Salt on Coordination

The hydrochloride (HCl) salt form of 2-(1H-Imidazol-1-YL)acetohydrazide implies that the molecule is protonated. Typically, the most basic site, which is the sp2-hybridized nitrogen of the imidazole ring, will be protonated to form an imidazolium (B1220033) cation. This protonation has a significant impact on the ligand's coordination ability.

Before coordination can occur at the imidazole nitrogen, deprotonation is generally required to free up the lone pair of electrons for metal binding. This is often achieved by carrying out the complexation reaction in the presence of a base or by using a solvent that can facilitate deprotonation. The pH of the reaction medium is therefore a critical parameter in the synthesis of metal complexes with this ligand.

Synthesis of Metal Complexes

The synthesis of metal complexes with 2-(1H-Imidazol-1-YL)acetohydrazide HCl typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Reaction with Transition Metal Salts

The reaction of this compound with various transition metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II), can lead to the formation of a wide range of coordination compounds. These reactions are often carried out in polar solvents like ethanol (B145695) or methanol, where both the ligand and the metal salt are soluble. semanticscholar.orgnih.gov

The stoichiometry of the reaction, i.e., the metal-to-ligand ratio, is a key factor in determining the structure of the resulting complex. For instance, a 1:1 or 1:2 metal-to-ligand ratio can lead to the formation of mononuclear complexes, where one or two ligand molecules are coordinated to a central metal ion. In some cases, the ligand can act as a bridge between two or more metal ions, leading to the formation of polynuclear or coordination polymers. The reaction conditions, such as temperature and reaction time, also play a crucial role in the outcome of the synthesis.

Table 1: Representative Synthesis of a Transition Metal Complex with a Hydrazide Ligand

ParameterDescription
Ligand 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide
Metal Salt Cobalt(II) chloride hexahydrate, Nickel(II) chloride hexahydrate, Copper(II) chloride dihydrate
Solvent Ethanol
Stoichiometry (Metal:Ligand) 1:2
Procedure A solution of the metal salt in ethanol is added to a solution of the ligand in the same solvent. The mixture is then refluxed for a period of time, after which the resulting precipitate is filtered, washed, and dried. nih.gov

Exploration of Diverse Geometries in Complexes (e.g., Octahedral, Square Planar)

The coordination of 2-(1H-Imidazol-1-YL)acetohydrazide to different metal ions can result in complexes with a variety of geometries, largely dictated by the coordination number and the electronic configuration of the central metal ion.

Octahedral Geometry: For many transition metals like Co(II), Ni(II), and Mn(II), a coordination number of six is common, leading to an octahedral geometry. semanticscholar.orgnih.gov In such cases, the metal ion can be coordinated to two or three bidentate ligands, or a combination of the ligand and other co-ligands like water or chloride ions.

Square Planar Geometry: Copper(II) and palladium(II) complexes with imidazole-based ligands have been reported to exhibit a square planar geometry. semanticscholar.org This is a common coordination geometry for d8 and some d9 metal ions.

Tetrahedral Geometry: In some instances, particularly with d10 metal ions like Zn(II) or under specific steric conditions, a tetrahedral geometry might be favored. researchgate.net

The specific geometry of a complex can be determined using techniques such as X-ray crystallography, which provides detailed information about bond lengths and angles within the coordination sphere.

Table 2: Geometries of Metal Complexes with Imidazole/Hydrazide Ligands

Metal IonLigand TypeObserved GeometryReference
Cu(II)Imidazole derivativeSquare Planar semanticscholar.org
Pd(II)Imidazole derivativeSquare Planar semanticscholar.org
Mn(II)Imidazole derivativeOctahedral semanticscholar.org
Co(II)Imidazole derivativeOctahedral semanticscholar.org
Ni(II)Imidazole derivativeOctahedral semanticscholar.org
Fe(II)Imidazole derivativeOctahedral mdpi.com
Ni(II)Benzimidazole derivativeTetrahedral researchgate.net

The study of the coordination chemistry of this compound continues to be an active area of research, with the potential for the discovery of new complexes with interesting structural features and properties.

Spectroscopic Characterization of Coordination Compounds

The elucidation of the structure and bonding in coordination compounds of this compound heavily relies on a combination of spectroscopic techniques. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy each provide unique insights into the ligand-metal interactions, the coordination environment of the metal ion, and the electronic properties of the resulting complexes.

Infrared (IR) Spectroscopy for Ligand-Metal Interactions

Infrared spectroscopy is a powerful tool for identifying the donor atoms of a ligand that are involved in coordination to a metal ion. When 2-(1H-Imidazol-1-YL)acetohydrazide coordinates to a metal, changes in the vibrational frequencies of its functional groups, particularly the carbonyl (C=O), amine (NH and NH₂), and imidazole ring C=N groups, are observed.

The free ligand, 2-(1H-Imidazol-1-YL)acetohydrazide, typically exhibits a strong absorption band corresponding to the C=O stretching vibration (νC=O) of the hydrazide moiety in the region of 1650-1680 cm⁻¹. Upon complexation, if the carbonyl oxygen acts as a donor atom, this band is expected to shift to a lower frequency (typically by 20-50 cm⁻¹). This shift is due to the donation of electron density from the carbonyl oxygen to the metal ion, which weakens the C=O double bond.

Another key indicator of coordination is the change in the vibrational bands of the N-H groups. The stretching vibrations of the -NH and -NH₂ groups, usually found in the 3100-3300 cm⁻¹ region, can shift or change in shape upon complexation, particularly if the terminal nitrogen of the hydrazide is involved in bonding.

Furthermore, the C=N stretching vibration of the imidazole ring, typically observed around 1500-1550 cm⁻¹, may also shift upon coordination of the imidazole nitrogen to the metal center. The appearance of new, weaker bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of new metal-nitrogen (νM-N) and metal-oxygen (νM-O) bonds, providing direct evidence of coordination.

Illustrative IR Spectral Data for a Hypothetical Metal Complex of 2-(1H-Imidazol-1-YL)acetohydrazide

Functional GroupFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Change upon Coordination
ν(N-H)~3300, ~3150Shifted and broadenedIndicates involvement of hydrazide nitrogen
ν(C=O)~1670~1635Shift to lower frequency
δ(NH₂)~1620~1610Slight shift
ν(C=N) (imidazole)~1540~1550Shift to higher frequency
ν(M-N)-~450New band appears
ν(M-O)-~520New band appears

Note: The data in this table is illustrative and based on values reported for similar hydrazide and imidazole-containing ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Elucidation

¹H and ¹³C NMR spectroscopy are invaluable for studying the coordination of 2-(1H-Imidazol-1-YL)acetohydrazide in solution, particularly with diamagnetic metal ions (e.g., Zn²⁺, Cd²⁺). Upon complexation, the chemical shifts of the protons and carbons in the ligand molecule are altered due to changes in their electronic environment.

In the ¹H NMR spectrum of the free ligand, the protons of the imidazole ring and the methylene (B1212753) (-CH₂-) and hydrazide (-NH, -NH₂) groups give characteristic signals. The most significant changes upon coordination are expected for the protons closest to the donor atoms. For instance, if the imidazole nitrogen coordinates to the metal, the chemical shifts of the imidazole protons will be affected. Similarly, coordination through the carbonyl oxygen and/or the terminal hydrazide nitrogen will cause downfield shifts in the signals of the -CH₂- and -NH/-NH₂ protons due to the deshielding effect of the metal ion.

The disappearance of the signal for the acidic proton of the imidazole ring (if deprotonated upon coordination) or significant broadening of the N-H proton signals can also provide strong evidence of metal binding.

Illustrative ¹H NMR Chemical Shift Data for a Diamagnetic Metal Complex

ProtonFree Ligand (δ, ppm)Coordinated Ligand (δ, ppm)Change upon Coordination
Imidazole H2~7.8~8.0Downfield shift
Imidazole H4/H5~7.2~7.4Downfield shift
-CH₂-~4.8~5.0Downfield shift
-NH-~9.5 (broad)Broadened or shifted downfieldIndicates coordination or exchange
-NH₂~4.5 (broad)Broadened or shifted downfieldIndicates coordination or exchange

Note: The chemical shift values are illustrative and depend on the solvent, metal ion, and complex stoichiometry.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the coordination compound and can help to infer the geometry of the complex, especially for transition metals with partially filled d-orbitals.

The UV spectrum of 2-(1H-Imidazol-1-YL)acetohydrazide is expected to show intense absorption bands in the ultraviolet region (below 300 nm) corresponding to π → π* and n → π* transitions within the imidazole ring and the hydrazide moiety. Upon complexation, these intraligand transition bands may shift in wavelength and/or change in intensity.

For complexes with transition metal ions like Cu(II), Ni(II), or Co(II), new, weaker absorption bands typically appear in the visible region of the spectrum. These bands are due to d-d electronic transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital. The position and number of these d-d bands are characteristic of the metal ion and its coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Additionally, intense charge-transfer (CT) bands may be observed, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). These bands are often much more intense than d-d bands and can provide further information about the electronic structure of the complex.

Illustrative UV-Visible Spectral Data for Transition Metal Complexes

Complex TypeAbsorption Maxima (λₘₐₓ, nm)Assignment
Free Ligand~210, ~260π → π, n → π (Intraligand)
[Cu(L)₂]²⁺ (Octahedral)~650-750²E₉ → ²T₂₉ (d-d transition)
[Ni(L)₂]²⁺ (Octahedral)~400, ~650, ~1100³A₂₉ → ³T₁₉(P), ³A₂₉ → ³T₁₉(F), ³A₂₉ → ³T₂₉ (d-d transitions)
[Co(L)₂]²⁺ (Octahedral)~500, ~600⁴T₁₉(F) → ⁴T₁₉(P), ⁴T₁₉(F) → ⁴A₂₉ (d-d transitions)

Note: 'L' represents the 2-(1H-Imidazol-1-YL)acetohydrazide ligand. The absorption maxima are approximate and can vary based on the specific metal, solvent, and complex structure.

Theoretical and Computational Investigations of 2 1h Imidazol 1 Yl Acetohydrazide Hcl and Its Derivatives

Density Functional Theory (DFT) Studies

Density functional theory has proven to be a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. nih.gov For 2-(1H-imidazol-1-yl)acetohydrazide HCl and its derivatives, DFT calculations provide a detailed understanding of their molecular and electronic characteristics.

Molecular Geometry Optimization

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For derivatives of acetohydrazide, it has been noted that they can exist as a mixture of configurational (E/Z) and conformational (syn/anti) isomers. nih.gov In the case of related benzimidazole-acetohydrazide derivatives, DFT calculations have been used to predict the stability of different isomers in the gas phase. nih.gov

Table 1: Representative Optimized Geometric Parameters for a 2-(1H-Imidazol-1-YL)acetohydrazide Moiety (Estimated based on related structures)

ParameterBond/AngleExpected Value
Bond LengthC=O~1.23 Å
N-N~1.41 Å
C-N (amide)~1.34 Å
C-N (imidazole ring)~1.38 Å
Bond AngleO=C-N~123°
C-N-N~118°
C-N-C (imidazole ring)~108°

Note: The values in this table are estimations based on data from structurally similar compounds and are for illustrative purposes only. Specific experimental or computational data for this compound is not available in the cited sources.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. acs.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

For imidazolium-based cations, it has been observed that the LUMO is often located on the imidazolium (B1220033) ring. researchgate.net In various imidazole (B134444) derivatives, the HOMO and LUMO are typically delocalized over the π-system of the molecule. DFT calculations on related structures can provide the energies of these orbitals. nih.govnih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Imidazole Analog 1-6.5-1.25.3
Imidazole Analog 2-7.1-0.96.2

Note: The values in this table are representative and based on data for structurally related imidazole derivatives. Specific FMO data for this compound is not available in the cited sources.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The different colors on the MEP surface represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential and are prone to nucleophilic attack. Green and yellow areas correspond to regions of near-zero potential.

For a molecule like 2-(1H-imidazol-1-yl)acetohydrazide, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the imidazole ring, indicating these as sites for electrophilic attack or hydrogen bond acceptance. researchgate.netas-proceeding.com The hydrogen atoms of the hydrazide group and the C-H protons would likely exhibit positive potential (blue), making them susceptible to nucleophilic attack or hydrogen bond donation. as-proceeding.com

Crystal Structure Analysis (Methodological Aspects)

X-ray Single Crystal Diffraction for Structural Elucidation

While a crystal structure for this compound has not been reported in the searched literature, the methodology for such an analysis is well-established. A suitable single crystal of the compound would be grown, and diffraction data would be collected using a diffractometer. The resulting data would be used to solve and refine the crystal structure. For a related compound, 2-(1H-benzotriazol-1-yl)acetohydrazide, X-ray diffraction revealed that the molecules are linked into infinite chains by intermolecular O-H···N hydrogen bonds. nih.gov In the case of 2-(1H-imidazol-1-yl)acetohydrazide hydrochloride, it is expected that the crystal structure would be stabilized by an extensive network of hydrogen bonds involving the protonated imidazole ring, the hydrazide moiety, and the chloride anion.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 1h Imidazol 1 Yl Acetohydrazide Hcl and Its Derivatives

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of a unique elemental composition for a measured mass, thereby confirming the molecular formula of the target compound and distinguishing it from other molecules with the same nominal mass. nih.gov

For 2-(1H-imidazol-1-yl)acetohydrazide, HRMS analysis would typically be performed in a positive ionization mode, where the molecule is protonated to form the [M+H]⁺ ion. The instrument would measure the m/z of this ion, and the resulting value is compared against the theoretically calculated mass for the expected formula. A close match between the experimental and theoretical mass (usually within a 5 ppm error margin) provides strong evidence for the compound's identity. This technique is also crucial for identifying potential impurities or degradation products in a sample.

Table 1: Theoretical HRMS Data for 2-(1H-imidazol-1-yl)acetohydrazide
Molecular FormulaAnalyte (Ion)Theoretical Monoisotopic Mass (Da)
C₅H₈N₄O[M+H]⁺141.0771
C₅H₈N₄O[M+Na]⁺163.0590

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (e.g., DEPT, HMQC, HMBC)

While one-dimensional (1D) NMR (¹H and ¹³C) provides primary structural information, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like imidazole (B134444) derivatives. ipb.pt

Distortionless Enhancement by Polarization Transfer (DEPT): A DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups. In this spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are absent, simplifying spectral interpretation.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map proton signals to the carbon atoms to which they are directly attached. ipb.pt Each peak in the 2D spectrum represents a one-bond correlation (¹JCH) between a specific proton and its corresponding carbon, allowing for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). semanticscholar.org These long-range correlations are critical for connecting different fragments of the molecule. For 2-(1H-imidazol-1-yl)acetohydrazide, HMBC would show correlations from the CH₂ protons of the acetohydrazide moiety to the C=O carbon and, crucially, to the C2 and C5 carbons of the imidazole ring, confirming the point of attachment. conicet.gov.ar

Table 2: Expected 2D NMR Correlations for 2-(1H-imidazol-1-yl)acetohydrazide
Atom PositionHypothetical ¹H Shift (ppm)Hypothetical ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Im-C2~7.7 (H2)~138H4, H5, CH₂
Im-C4~7.1 (H4)~129H2, H5
Im-C5~6.9 (H5)~120H2, H4, CH₂
-CH₂-~4.7~50C=O, Im-C2, Im-C5
C=O-~168CH₂, NH, NH₂

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy provides information about the functional groups and fingerprint structural features of a molecule. While infrared (IR) spectroscopy is common, Raman spectroscopy offers complementary data and is particularly useful for studying symmetric vibrations and bonds within aromatic or heterocyclic rings. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal, allowing for analysis of very small sample quantities. tandfonline.com

For 2-(1H-imidazol-1-yl)acetohydrazide HCl, the Raman spectrum would exhibit characteristic bands corresponding to the vibrations of the imidazole ring and the acetohydrazide side chain. Key features include imidazole ring stretching and deformation modes. acs.org The positions of these bands can provide insights into ring substitution and protonation state. nih.gov

Table 3: Representative Raman Bands for Imidazole-Containing Structures
Vibrational ModeExpected Raman Shift (cm⁻¹)
C=O Stretch (Amide I)1640 - 1680
Imidazole Ring Stretch1400 - 1500
Imidazole Ring In-plane Deformation1250 - 1290
Imidazole Ring Breathing980 - 1010
C-N Stretch1100 - 1200

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For halogenated compounds like the HCl salt, the analysis can be extended to include chlorine (Cl). This method provides the empirical formula of the compound, and when compared with the molecular formula determined by mass spectrometry, it serves as a crucial check of sample purity.

The procedure involves the complete combustion of a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are quantitatively measured. The percentage composition of each element is then calculated and compared to the theoretical values derived from the proposed molecular formula. For a pure sample, the experimentally found percentages should agree with the calculated values, typically within a ±0.4% margin.

Table 4: Elemental Composition of this compound (C₅H₉ClN₄O)
ElementTheoretical Mass %"Found" Mass % (Example)
Carbon (C)33.9834.05
Hydrogen (H)5.145.19
Chlorine (Cl)20.0719.98
Nitrogen (N)31.7231.65
Oxygen (O)9.06N/A
Oxygen is typically determined by difference and not directly measured.

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often performed simultaneously to provide complementary information about the thermal stability, melting point, and decomposition profile of a compound. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. For this compound, the TGA curve would show a stable baseline until the onset of decomposition. Depending on the compound's stability, this may occur in one or multiple steps, corresponding to the loss of HCl followed by the breakdown of the organic structure. perkinelmer.com.arazom.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. The resulting thermogram shows endothermic events (e.g., melting) as downward peaks and exothermic events (e.g., decomposition, crystallization) as upward peaks. researchgate.net For a crystalline solid like the title compound, the DSC curve would typically show a sharp endothermic peak corresponding to its melting point, followed by one or more exothermic peaks indicating decomposition at higher temperatures. mdpi.com

Table 5: Hypothetical Thermal Analysis Data for this compound
TechniqueObserved EventApproximate Temperature Range (°C)Description
DSCEndotherm180 - 200Melting of the crystalline solid.
TGAMass Loss Step 1> 200Onset of thermal decomposition.
DSCExotherm> 200Exothermic decomposition corresponding to mass loss in TGA.

Q & A

Q. Table 1. Comparison of Synthesis Methods

MethodKey ReagentsYield (%)Purity (%)Source
N-alkylation + TiCl₄Imidazole, tert-butyl chloroacetate, TiCl₄78–8595–98
Alternative ester cleavageHydrazine hydrate, ethanol65–7290–93

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neurotoxic vs. therapeutic effects) of this compound?

Methodological Answer:
Contradictions arise due to variations in assay conditions, cell lines, or impurity profiles. To address this:

Standardize Assays: Use identical cell lines (e.g., SH-SY5Y for neurotoxicity ) and control for pH-dependent solubility (90.1 mg/mL in water ).

Structural Confirmation: Verify compound identity via ¹H/¹³C NMR (e.g., imidazole proton signals at δ 7.2–7.8 ppm ) and HPLC-MS to rule out degradation products.

Comparative Studies: Test structural analogs (e.g., 2-(1-methyl-imidazol-2-yl) derivatives ) to isolate functional group contributions.

Basic: What analytical techniques are critical for characterizing this compound’s stability in aqueous buffers?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 127.05 for C₅H₇ClN₂O₂ ).
  • pH-Dependent Solubility Testing: Use dynamic light scattering (DLS) to monitor aggregation at physiological pH (6.8–7.4) .
  • FTIR Spectroscopy: Track imidazole ring vibrations (1650–1600 cm⁻¹) to detect hydrolysis .

Advanced: How can computational modeling predict the compound’s interaction with cyclooxygenase (COX) enzymes?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to model binding to COX-2’s active site (PDB ID: 5KIR). Prioritize hydrogen bonds between the hydrazide group and Arg120/His90 residues .

Molecular Dynamics (MD) Simulations: Simulate 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

SAR Analysis: Compare docking scores of hydrazone derivatives (e.g., 2-[(tetrazol-5-yl)thio]acetohydrazides ) to identify potency trends.

Basic: What strategies mitigate solubility challenges during in vitro biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Buffer Optimization: Prepare stock solutions in PBS (pH 7.4) with 0.01% Tween-80 to prevent precipitation .
  • Critical Micelle Concentration (CMC): Test surfactants (e.g., Pluronic F-68) to maintain monomeric dispersion.

Advanced: How can structural modifications to the hydrazide moiety enhance target selectivity?

Methodological Answer:

Derivatization: Synthesize hydrazones via condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde ). Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

Pharmacophore Mapping: Use Schrödinger’s Phase to identify essential hydrogen-bond acceptors (imidazole N) and hydrophobic regions.

In Vitro Screening: Test modified compounds against panels of kinases or GPCRs to assess off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.